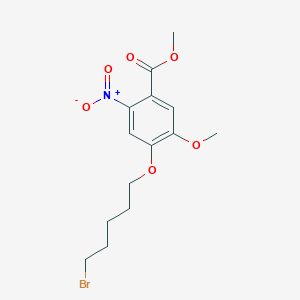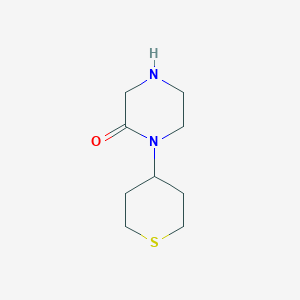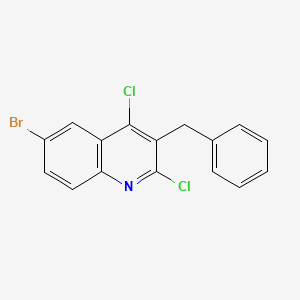
3-Benzyl-6-bromo-2,4-dichloroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-6-bromo-2,4-dichloroquinoline is a heterocyclic aromatic compound that belongs to the quinoline familyThe presence of bromine and chlorine atoms in the structure of this compound adds to its chemical reactivity and potential for various synthetic transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-bromo-2,4-dichloroquinoline typically involves the functionalization of a quinoline core. One common method includes the bromination and chlorination of a pre-formed quinoline derivative. The reaction conditions often involve the use of bromine and chlorine sources in the presence of catalysts or under specific temperature conditions to achieve selective halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-6-bromo-2,4-dichloroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to quinoline derivatives with altered oxidation states .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Benzyl-6-bromo-2,4-dichloroquinoline involves its interaction with specific molecular targets. The presence of halogen atoms in the structure enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyl-6-bromo-2-chloroquinoline: Similar structure but with one less chlorine atom.
3-Benzyl-6-bromo-2-methoxyquinoline: Contains a methoxy group instead of a chlorine atom
Uniqueness
3-Benzyl-6-bromo-2,4-dichloroquinoline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and potential for diverse synthetic transformations. This makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C16H10BrCl2N |
|---|---|
Molekulargewicht |
367.1 g/mol |
IUPAC-Name |
3-benzyl-6-bromo-2,4-dichloroquinoline |
InChI |
InChI=1S/C16H10BrCl2N/c17-11-6-7-14-12(9-11)15(18)13(16(19)20-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI-Schlüssel |
GAHHGXKGYPCEAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(C=CC(=C3)Br)N=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13870922.png)
![2-(4-Bromophenyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B13870934.png)
![2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid](/img/structure/B13870936.png)
![tert-butyl N-[1-(cyclobutylamino)-1-oxobutan-2-yl]carbamate](/img/structure/B13870938.png)
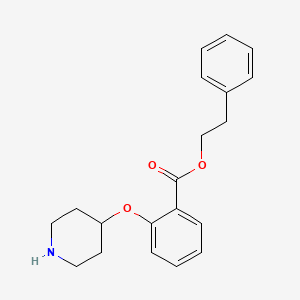



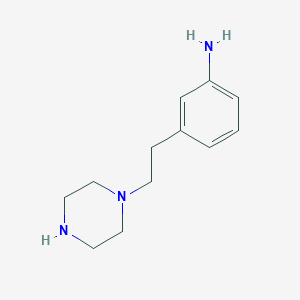

![5-Bromo-3-[(4-chloro-2,6-difluorophenyl)methyl]pyrimidin-4-one](/img/structure/B13870965.png)
![N-(cyanomethyl)-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B13870973.png)
